3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol
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Overview
Description
3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound with the molecular formula C13H14FNO and a molecular weight of 219.25 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrrolyl group attached to a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3-fluoro-6-methylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)ketone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- 3-Fluoro-5-methylphenyl-(1-methyl-2-pyrrolyl)methanol
- 3-Fluoro-6-methylphenyl-(1-methyl-3-pyrrolyl)methanol
Uniqueness
3-Fluoro-6-methylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14FNO |
---|---|
Molecular Weight |
219.25 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)-(1-methylpyrrol-2-yl)methanol |
InChI |
InChI=1S/C13H14FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-3-7-15(12)2/h3-8,13,16H,1-2H3 |
InChI Key |
XNBJLQJFZSPPPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C2=CC=CN2C)O |
Origin of Product |
United States |
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